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molecular formula C13H18O2 B1633963 Ethyl 2-methyl-2-(4-methylphenyl)propanoate

Ethyl 2-methyl-2-(4-methylphenyl)propanoate

Cat. No. B1633963
M. Wt: 206.28 g/mol
InChI Key: IYUPGEAFNRIVCY-UHFFFAOYSA-N
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Patent
US06852863B2

Procedure details

To a solution of 2-methyl-2-p-tolyl-propionic acid ethyl ester (510 mg, 2.47 mmol) in THF (10 mL) at 0° C. was added lithium aluminum hydride (1M in Et2O, 2.6 mL, 2.6 mmol). The reaction was stirred for 0.5 h and the reaction was quenched by consecutive addition of water (0.1 mL), 15% NaOH (0.1 mL), and water (0.3 mL). The reaction was diluted with EtOAc, dried (MgSO4), filtered and concentrated to yield 2-methyl-2-p-tolyl-propan-1-ol (405 mg). 1H NMR (400 MHz, CDCl3) δ 7.27 (d, 2H), 7.15 (d, 2H), 3.58 (s, 2H), 2.32 (s, 3H), 1.31 (s, 6H); MS 165 (M+1).
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]([CH3:14])([C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][CH:8]=1)[CH3:6])C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:14][C:5]([C:7]1[CH:8]=[CH:9][C:10]([CH3:13])=[CH:11][CH:12]=1)([CH3:6])[CH2:4][OH:3] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
510 mg
Type
reactant
Smiles
C(C)OC(C(C)(C1=CC=C(C=C1)C)C)=O
Name
Quantity
2.6 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by consecutive addition of water (0.1 mL), 15% NaOH (0.1 mL), and water (0.3 mL)
ADDITION
Type
ADDITION
Details
The reaction was diluted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC(CO)(C)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 405 mg
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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